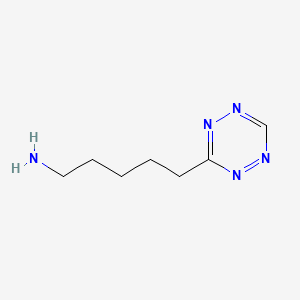
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine is a chemical compound that belongs to the class of tetrazine derivatives Tetrazines are known for their unique chemical properties and have been extensively studied for their applications in various fields, including chemistry, biology, and materials science
Vorbereitungsmethoden
The synthesis of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine typically involves the nucleophilic substitution of a tetrazine derivative. One common method is the condensation of nitriles with formamidine acetate in the presence of hydrazine . Another approach involves the oxidation of substituted hydrazinyltetrazines or the reduction of halotetrazines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring can be substituted with various nucleophiles.
Bioorthogonal Reactions: The tetrazine group can react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable covalent linkages.
Wissenschaftliche Forschungsanwendungen
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Wirkmechanismus
The mechanism of action of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine primarily involves its reactivity with strained alkenes through inverse electron demand Diels-Alder (iEDDA) reactions . This reaction is highly specific and rapid, making it ideal for bioorthogonal applications. The tetrazine group acts as a dienophile, reacting with dienes to form stable adducts, which can be used for various labeling and imaging purposes.
Vergleich Mit ähnlichen Verbindungen
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine can be compared with other tetrazine derivatives such as:
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Similar in structure but with different substituents, leading to varied reactivity and applications.
1,2,4,5-Tetrazine derivatives: These compounds have been studied for their applications in electronic devices, luminescent elements, and bioorthogonal chemistry.
The uniqueness of this compound lies in its specific reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C7H13N5 |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
5-(1,2,4,5-tetrazin-3-yl)pentan-1-amine |
InChI |
InChI=1S/C7H13N5/c8-5-3-1-2-4-7-11-9-6-10-12-7/h6H,1-5,8H2 |
InChI-Schlüssel |
IMWQBLGNTDFBNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C(N=N1)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















